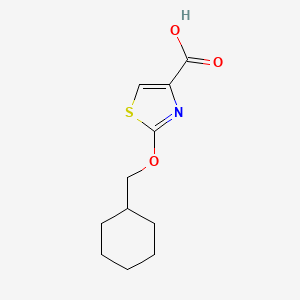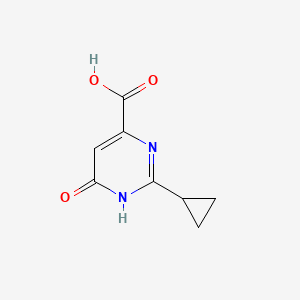
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP)”, was achieved through a three-component condensation reaction of 4-methylbenzaldehyde with acetophenone and urea in the presence of CF3COOH . The structure was determined by single crystal X-rays diffraction analysis .
Molecular Structure Analysis
The structure of PPTP was determined by single crystal X-rays diffraction analysis . It was inferred that PPTP crystallized in a monoclinic crystal system with space group P2 /c . The dihedral angles between the aromatic rings indicate that the molecule is non-planar .
Chemical Reactions Analysis
The three-component condensation reaction of 4-methylbenzaldehyde with acetophenone and urea in the presence of CF3COOH was investigated and as a result, 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP) was synthesized . The crystal packing is mainly stabilized by N–H⋯O and C–H⋯O bonding which is further stabilized by off-set π⋯π stacking interactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The research on derivatives of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol involves various chemical transformations and synthesis processes. For instance, studies have shown success in the aminolysis of related compounds, highlighting the significance of the reaction medium's dielectric permittivity and the sterical accessibility of the amino group in the reagent for successful reactions. This has implications for developing novel synthetic methodologies in organic chemistry I. Novakov et al., 2017.
Antimalarial Scaffold Exploration
Research efforts include exploring novel antimalarial series, such as the dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one scaffold, with potential new antimalarial compounds being synthesized and characterized. This exploration contributes to the ongoing search for effective antimalarial agents Romain Mustière et al., 2021.
Molecular Structure and Stability
The study of derivatives such as 7-Cyclopropyl-2'-deoxytubercidin highlights the importance of molecular structure in determining the stability and potential biological activity of compounds. This research provides insights into how specific molecular arrangements contribute to the compound's properties and interactions Haozhe Yang et al., 2014.
Supramolecular Chemistry Applications
The study of ureidopyrimidones demonstrates the potential for strong dimerization via quadruple hydrogen bonding, showcasing the relevance of such compounds in supramolecular chemistry. This dimerization behavior offers insights into the design of molecular systems with specific interaction patterns for various applications F. H. Beijer et al., 1998.
Nonlinear Optical Properties
Research into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed their promising applications in nonlinear optics (NLO) and medicine. This work underscores the heterocyclic aromatic compounds' significance due to their extensive distribution in nature and their potential in developing new pharmacophores and NLO materials A. Hussain et al., 2020.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bcl2 anti-apoptotic protein .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to up-regulation of p53, bax, dr4 and dr5, and down-regulation of bcl2, il-8, and cdk4 .
Biochemical Pathways
Similar compounds have been found to affect the apoptosis pathway .
Result of Action
Similar compounds have been found to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 .
Propiedades
IUPAC Name |
2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNYTXAUTFHROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



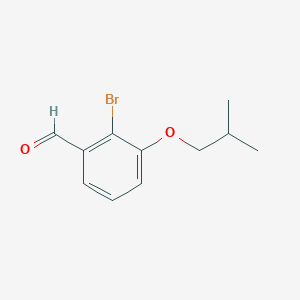
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)


![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)
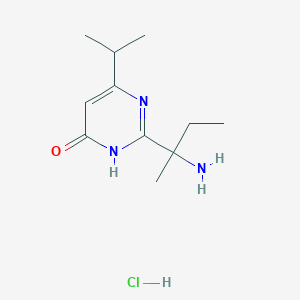

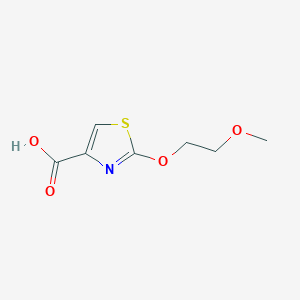
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)
